N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide
Description
Chemical Classification and Nomenclature
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide belongs to the class of benzimidazole-benzamide hybrid compounds, representing a sophisticated molecular architecture that incorporates two distinct pharmacophoric elements. The compound's systematic nomenclature reflects its complex structural composition, beginning with the benzamide moiety (N-substituted benzamide) linked to a methylated benzimidazole unit through a propan-2-yl bridge. The benzimidazole component consists of a bicyclic heterocyclic system formed by the fusion of benzene and imidazole rings, which has been recognized as a privileged structure in medicinal chemistry due to its remarkable stability and versatility. The methylation at the nitrogen-1 position of the benzimidazole ring represents a common structural modification that influences both the physicochemical properties and biological activity of the resulting compound.
The Chemical Abstracts Service has assigned the registry number 78123-16-7 to this specific compound, providing a unique identifier that facilitates accurate referencing across scientific databases and literature. Alternative nomenclature systems may refer to this compound as N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide or N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]benzamide, reflecting different approaches to systematic naming conventions. The molecular weight of 277.36 grams per mole and the molecular formula C18H19N3O provide essential quantitative parameters for analytical and synthetic applications. The compound's classification as a specialty material reflects its specific applications in research contexts rather than large-scale industrial production.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O |
| Molecular Weight | 277.36 g/mol |
| Chemical Abstracts Service Number | 78123-16-7 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Classification | Benzimidazole-benzamide hybrid |
Historical Development of Benzimidazole-Benzamide Hybrids
The historical development of benzimidazole-benzamide hybrids traces its origins to the mid-twentieth century discovery of benzimidazole's therapeutic potential during vitamin B12 research. The benzimidazole nucleus was identified as a stable platform suitable for pharmaceutical development, leading to extensive exploration of its derivatives and hybrid compounds. The systematic investigation of benzimidazole derivatives began with the recognition that this heterocyclic system could serve as a pharmacophore in various therapeutic applications, prompting researchers to explore structural modifications and combinations with other bioactive scaffolds.
The emergence of molecular hybridization as a drug design strategy in the late twentieth century provided the theoretical framework for developing benzimidazole-benzamide hybrids. This approach involves the strategic combination of two or more pharmacophoric units to create novel compounds with enhanced biological activities or improved pharmacokinetic properties. The benzamide moiety, being the simplest amide derivative of benzoic acid, has been extensively utilized in pharmaceutical chemistry due to its presence in numerous commercial drugs across various therapeutic categories. The combination of benzimidazole and benzamide structural elements represents a logical extension of this hybridization strategy, aimed at creating compounds with potentially superior therapeutic profiles.
Research into benzimidazole-based hybrids has intensified significantly in recent decades, with particular emphasis on their potential for treating multifactorial diseases. The development of hybrid molecules incorporating benzimidazole scaffolds has been driven by the recognition that complex diseases often require multi-targeting approaches for effective treatment. The synthesis and evaluation of benzimidazole-benzamide hybrids have become an active area of research, with investigators exploring various linker strategies and substitution patterns to optimize biological activity and selectivity.
Significance in Chemical Research
The significance of this compound in chemical research extends beyond its individual properties to encompass its role as a representative member of the benzimidazole-hybrid class of compounds. Benzimidazole derivatives have been identified as among the most frequently used ring systems for small molecule drugs approved by regulatory authorities, establishing their importance in pharmaceutical research. The privileged nature of the benzimidazole scaffold stems from its physicochemical attributes, including hydrogen bond donor-acceptor efficiency, π-π stacking interactions, and hydrophobic interactions, which enable effective binding to biological macromolecules.
The compound's inclusion in various screening libraries for drug discovery applications demonstrates its perceived value in identifying potential therapeutic agents. Specifically, compounds containing the benzimidazole-benzamide hybrid structure have been incorporated into cancer research libraries, central nervous system blood-brain barrier libraries, and anti-aging research collections, indicating their broad therapeutic potential. This widespread inclusion in diverse screening programs reflects the scientific community's recognition of the structural motif's versatility and the potential for discovering novel bioactive compounds within this chemical class.
Research into benzimidazole-based hybrids has revealed their potential for multi-targeting mechanisms, which represents a significant advancement in addressing complex diseases with multifactorial pathophysiology. The ability of these hybrid compounds to interact with multiple biological targets simultaneously offers advantages over traditional single-target approaches, potentially leading to enhanced therapeutic efficacy and reduced likelihood of resistance development. The systematic investigation of structure-activity relationships within the benzimidazole-hybrid class has provided valuable insights into the molecular determinants of biological activity, facilitating the rational design of improved compounds.
| Research Application | Significance |
|---|---|
| Cancer Research Libraries | Potential anticancer therapeutic identification |
| Central Nervous System Studies | Blood-brain barrier penetration assessment |
| Anti-aging Research | Age-related therapeutic intervention |
| Multi-target Drug Discovery | Complex disease treatment approaches |
| Structure-Activity Relationship Studies | Rational drug design optimization |
Current State of Knowledge
The current state of knowledge regarding this compound reflects the broader understanding of benzimidazole-hybrid compounds and their potential applications in chemical and biological research. Contemporary research has established that benzimidazole scaffolds serve as privileged structures in drug design and discovery, with documented activities spanning antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial applications. The molecular hybridization approach, which combines benzimidazole with other pharmacophoric elements such as benzamide, has emerged as a promising strategy for developing compounds with enhanced biological profiles.
Recent investigations have focused on the synthetic methodologies for preparing benzimidazole-benzamide hybrids, with emphasis on optimizing reaction conditions and purification procedures. The typical synthesis involves the reaction of appropriately substituted benzimidazole derivatives with benzamide precursors under controlled conditions, often employing organic solvents and base catalysts to facilitate the coupling reaction. The purification of these hybrid compounds frequently requires chromatographic techniques to achieve the purity levels necessary for biological evaluation and structural characterization.
The mechanistic understanding of benzimidazole-hybrid compounds has advanced significantly through contemporary research efforts, revealing their interactions with various biological targets and pathways. These compounds have been shown to exert their effects through multiple mechanisms, including disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, antiangiogenesis, and blockage of glucose transport. The multi-targeting potential of benzimidazole hybrids represents a significant advancement in addressing the challenges associated with drug resistance and the treatment of complex diseases with multifactorial etiologies.
| Current Research Focus | Key Findings |
|---|---|
| Synthetic Methodologies | Optimized reaction conditions for hybrid preparation |
| Biological Mechanisms | Multi-target interaction profiles |
| Structure-Activity Relationships | Molecular determinants of activity |
| Pharmacological Screening | Broad spectrum biological activities |
| Analytical Characterization | Advanced structural elucidation techniques |
Properties
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,20-16(22)13-9-5-4-6-10-13)17-19-14-11-7-8-12-15(14)21(17)3/h4-12H,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXXRMTAMCAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Benzodiazole Core
The benzimidazole nucleus is typically synthesized by cyclization of o-phenylenediamine derivatives with cyanogen bromide or related reagents.
Cyclization Step: Benzene-1,2-diamine derivatives (e.g., 2-nitroaniline reduced to benzene-1,2-diamine) are cyclized with cyanogen bromide to form the 2-amino benzimidazole ring system. This step is well-documented with yields around 58% and involves reaction conditions such as reflux in an inert atmosphere.
Methylation: The N1 position of benzimidazole is methylated using reagents like dimethyl sulfate under mild conditions (e.g., room temperature for 18 hours) in the presence of bases such as disodium carbonate in solvents like tetrahydrofuran (THF). This step can achieve yields up to 100% and produces 1-methyl-1H-benzodiazol derivatives.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Benzene-1,2-diamine + cyanogen bromide; reflux | ~58 | Inert atmosphere, purification by filtration |
| N1-Methylation | Dimethyl sulfate, disodium carbonate, THF, RT, 18 h | 100 | Mild conditions, high purity product |
Synthesis of the Propan-2-yl Amine Side Chain
The intermediate 2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine is a key precursor in the final amidation step.
This amine can be obtained by functionalizing the benzimidazole ring with a propan-2-yl amine substituent. Commercial sources indicate availability of this intermediate with high purity (up to 99.9%).
The preparation involves reductive amination or substitution reactions where the benzimidazole core is linked to the propan-2-yl amine group under controlled conditions, typically at low temperatures to preserve the integrity of the heterocyclic system.
Amidation to Form N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide
The final step involves coupling the amine intermediate with benzoyl chloride or benzoic acid derivatives to form the benzamide bond.
Amidation Reaction: The amide bond is formed via condensation of the amine with a carboxylic acid derivative, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is typically conducted in aprotic solvents like dichloromethane or THF at temperatures ranging from 0°C to room temperature.
Purification: The crude product is purified using recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity suitable for pharmaceutical or research applications.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidation | Amine + benzoyl chloride/benzoic acid + EDCI/DCC, THF/DCM, 0-25°C | 60-90 | Reaction time varies; purification required |
Industrial and Scale-Up Considerations
Batch Reactors: Commonly used for controlled synthesis, allowing precise temperature and reaction time control to optimize yield and purity.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficient heat/mass transfer, which is critical for sensitive intermediates like benzimidazole derivatives.
Optimization Parameters: Temperature, solvent choice, reaction time, and molar ratios of reagents are optimized to maximize yield and minimize impurities.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Typical Yield (%) | Critical Notes |
|---|---|---|---|
| Benzimidazole ring formation | o-Phenylenediamine + cyanogen bromide, reflux | ~58 | Requires inert atmosphere |
| N1-Methylation | Dimethyl sulfate, disodium carbonate, THF, RT, 18 h | 100 | Mild conditions, quantitative methylation |
| Propan-2-yl amine introduction | Reductive amination or substitution reactions | High (commercially available) | Sensitive to temperature and pH |
| Amidation (benzamide formation) | Amine + benzoyl chloride + EDCI/DCC, THF/DCM, 0-25°C | 60-90 | Requires purification by chromatography or recrystallization |
Research Findings and Analytical Characterization
Characterization of intermediates and final products is routinely performed using melting point determination, thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS) to confirm structure and purity.
Yields and purity are strongly dependent on reaction conditions, with inert atmospheres and controlled temperature being critical for sensitive steps like cyclization and methylation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Mixtures of organic solvents like ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzimidazole derivatives with various functional groups, while substitution reactions can introduce different alkyl or aryl groups to the benzimidazole ring .
Scientific Research Applications
Medicinal Chemistry
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide has shown potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds with benzodiazole derivatives exhibit anticancer properties. Research has shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .
Neuroprotective Effects
Benzodiazoles are known for their neuroprotective effects. The compound may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Pharmacology
The compound's pharmacological profile suggests it could be effective in treating conditions such as anxiety and depression due to its potential to interact with GABA receptors, similar to other benzodiazole derivatives .
Material Science
In addition to its biological applications, this compound can be utilized in material science for developing organic electronic materials. Its unique electronic properties may facilitate the design of new organic semiconductors or photovoltaic materials.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored various benzodiazole derivatives for their anticancer activity. The results indicated that modifications at the benzamide position significantly enhanced cytotoxicity against several cancer cell lines .
Case Study 2: Neuroprotective Mechanisms
Research conducted on neuroprotective agents highlighted the efficacy of benzodiazole compounds in models of Alzheimer’s disease. The study demonstrated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models .
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide and related benzamide/benzimidazole derivatives:
Key Research Findings and Implications
Electronic and Steric Effects: The dichlorobenzamide derivative () exhibits higher electronegativity due to chlorine substituents, which may enhance binding to electron-rich biological targets .
Synthetic Utility :
- The N,O-bidentate directing group in ’s compound facilitates metal-catalyzed reactions, a feature absent in the target compound but relevant for synthetic modifications .
Biological Activity: Benzimidazole derivatives (e.g., ) are frequently explored for antiparasitic and antimicrobial activity, as seen in nitazoxanide analogs () .
Characterization Methods :
- X-ray crystallography (SHELX software, ) and spectroscopic techniques (NMR, IR) are standard for confirming benzimidazole/benzamide structures .
Biological Activity
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide, also known as a derivative of benzodiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may confer specific pharmacological properties, including anti-cancer and anti-inflammatory effects.
The molecular formula of this compound is , with a molecular weight of approximately 293.36 g/mol. The compound is typically found in a solid powder form and is stable under standard conditions, although it requires storage at low temperatures to maintain its integrity .
Biological Activity Overview
Research indicates that compounds containing the benzodiazole moiety exhibit a range of biological activities. The specific biological activities of this compound include:
1. Antitumor Activity:
Studies have shown that benzodiazole derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways such as PI3K/AKT/mTOR. These pathways are crucial for cell proliferation and survival, making them prime targets for anticancer drugs .
2. Anti-inflammatory Effects:
Benzodiazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Research Findings
Several studies have investigated the biological activity of related compounds and their derivatives:
| Compound Name | Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 45.69 | |
| Compound B | Anti-fibrotic | 45.81 | |
| N-[2-(1-methyl-1H-benzodiazol-2-yl)propan-2-yl]benzamide | Potential Antitumor | TBD |
Case Studies
Case Study 1: Antitumor Activity
In a recent study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting that modifications to the benzodiazole structure could enhance antitumor efficacy.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of benzodiazole derivatives. The study demonstrated that these compounds could effectively reduce the expression of inflammatory markers in vitro, indicating their potential use in treating inflammatory conditions .
Q & A
What are the standard synthetic routes for preparing N-[2-(1-methyl-1H-benzimidazol-2-yl)propan-2-yl]benzamide derivatives?
Methodological Answer:
The synthesis typically involves a multi-step protocol:
Core Formation : Condensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions to form the benzimidazole core. For example, hydrazine hydrate reacts with 1H-benzo[d]imidazole-2-thiol to introduce hydrazinyl groups ().
Substitution/Coupling : The benzamide moiety is introduced via nucleophilic acyl substitution or coupling reactions. For instance, refluxing benzamide with intermediates in methanol under acidic conditions ().
Purification : Recrystallization (e.g., methanol) and column chromatography are used to isolate pure products.
Key Validation : IR spectroscopy (amide C=O stretch at ~1668 cm⁻¹) and ¹H NMR (δ7.0–8.0 for aromatic protons, δ10.0 for NH) confirm structural integrity .
How can SHELXL refine crystallographic ambiguities in this compound?
Advanced Methodology:
- Data Handling : SHELXL processes high-resolution data to model anisotropic displacement parameters and hydrogen bond restraints. For disordered structures, PART commands split atom positions ( ).
- Validation : R factors (<0.05) and electron density maps (e.g., difference Fourier maps) resolve ambiguities. For example, used SHELXL to validate intermolecular N–H···N hydrogen bonds (2.86–2.89 Å) in a triclinic crystal system .
- Automation : SHELXT determines space groups (e.g., P1̄) from Laue symmetry, streamlining initial model generation .
How to address discrepancies between calculated and experimental elemental analysis data?
Troubleshooting Strategy:
Purity Checks : Recrystallize the compound (e.g., from ethanol) to remove impurities ().
Cross-Validation : Combine elemental analysis with mass spectrometry (ESI-MS) and ¹³C NMR. achieved <0.4% deviation by correlating experimental C/H/N values with theoretical calculations .
Reaction Optimization : Adjust stoichiometry or reaction time if incomplete coupling is suspected.
What spectroscopic techniques confirm the benzamide linkage in this compound?
Analytical Workflow:
- IR Spectroscopy : Amide I (C=O) stretch at ~1668 cm⁻¹ and N–H bend at ~1550 cm⁻¹ ().
- ¹H NMR : Aromatic protons (δ7.0–8.0) and deshielded NH protons (δ10.0–12.0) ().
- ¹³C NMR : Carbonyl carbon at ~168 ppm and benzimidazole carbons at 115–151 ppm ().
How to design structure-activity relationship (SAR) studies for benzimidazole derivatives?
SAR Framework:
Substituent Variation : Modify groups on the benzimidazole (e.g., methyl, fluoro) and benzamide (e.g., methoxy, bromo) moieties ().
Computational Modeling : Perform docking studies (e.g., AutoDock) to predict binding affinities. used docking to analyze interactions with biological targets (e.g., enzyme active sites) .
Biological Assays : Validate activity via in vitro assays (e.g., anticonvulsant or anti-inflammatory tests). evaluated hydrazine derivatives for bioactivity .
What purification methods optimize post-synthetic yield and purity?
Optimization Protocol:
- Recrystallization : Use polar solvents (methanol/ethanol) for high-melting-point compounds ().
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients separate polar substituents.
- Analytical Monitoring : TLC (Rf comparison) and melting point analysis ensure consistency ().
How to analyze hydrogen bonding networks in the crystal structure?
Crystallographic Analysis:
SHELXL Output : Generate tables of hydrogen bond distances (2.8–3.2 Å) and angles (150–180°) ().
Graph Set Theory : Categorize patterns (e.g., R₂²(8) rings) using Etter’s formalism. ’s framework identifies donor-acceptor motifs .
Visualization Software : Mercury or OLEX2 plots 3D networks, highlighting key interactions (e.g., N–H···O vs. C–H···π) .
How to resolve tautomerism in benzimidazole derivatives during characterization?
Advanced Resolution:
Variable-Temperature NMR : Monitor proton shifts (e.g., NH) to detect tautomeric equilibria.
X-ray Diffraction : Definitive structural assignment via crystallography ().
Computational Chemistry : DFT calculations (e.g., Gaussian) predict stable tautomers .
What reaction conditions favor high-yield coupling of benzamide groups?
Optimized Conditions:
- Catalyst : Pyridine or DMAP for acyl transfer ().
- Solvent : Dichloromethane or methanol under reflux ().
- Stoichiometry : 1:1 molar ratio of benzimidazole intermediate to benzoyl chloride ().
How to validate molecular docking poses for biological activity prediction?
Validation Pipeline:
Consensus Docking : Use multiple software (e.g., AutoDock, Glide) to cross-check binding modes ().
MD Simulations : Run 100 ns trajectories (e.g., GROMACS) to assess pose stability.
Experimental Correlation : Compare docking scores (e.g., binding energy) with IC₅₀ values from assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
